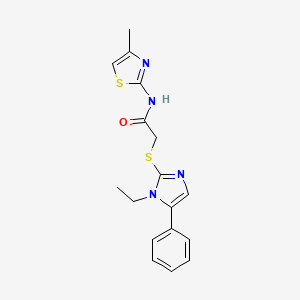

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c1-3-21-14(13-7-5-4-6-8-13)9-18-17(21)24-11-15(22)20-16-19-12(2)10-23-16/h4-10H,3,11H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDUGLWHVLJCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring or the thioether linkage, potentially leading to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the acetamide group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, alkylating agents

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Thiazole vs. Tetrazole : Replacement of imidazole with tetrazole (as in 4c) increases selectivity for cancer cells (NIH/3T3 IC50 >1000 µM), suggesting the thiazole-imidazole scaffold in the target compound may require optimization for selectivity .

- Aryl Modifications : The 4-chlorophenyl and p-tolyl substituents in demonstrate how aromatic group variations influence target interactions, though activity data remain unreported.

Biological Activity

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a compound of interest due to its unique structural characteristics and potential therapeutic applications. The compound features an imidazole ring, a thioether linkage, and a thiazole moiety, which are known to contribute to various biological activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 316.43 g/mol. The structure includes:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity.

- Thioether Linkage : Enhances interaction with metal ions and biological targets.

- Thiazole Moiety : Associated with antimicrobial and anticancer properties.

The biological activity of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to metal ions in enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The thiazole group may facilitate binding to specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibit notable antimicrobial properties. For instance, derivatives containing the thiazole moiety have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | S. aureus | 8 |

| B | E. coli | 16 |

| C | Bacillus subtilis | 32 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and imidazole components significantly affect potency.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF7 (breast cancer) | 15 | Doxorubicin |

| A549 (lung cancer) | 20 | Cisplatin |

Case Study 1: Alzheimer’s Disease

In a study focusing on Alzheimer’s disease, derivatives of this compound were synthesized as β-secretase (BACE1) inhibitors. The lead compound exhibited an IC50 value of 4.6 µM, indicating strong potential for further development in treating neurodegenerative disorders .

Case Study 2: Anticonvulsant Properties

Another research effort highlighted the anticonvulsant properties of thiazole-containing compounds similar to the target compound. These compounds were evaluated in animal models for their ability to prevent seizure activity, showing promise as therapeutic agents in epilepsy management .

Q & A

Q. What are the optimal synthetic routes for 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-mercaptoimidazole derivatives and halogenated acetamide intermediates. Key steps include:

- Use of potassium carbonate as a base in polar aprotic solvents (e.g., DMF or ethanol) to facilitate thiol-alkylation .

- Reflux conditions (e.g., 80–100°C for 4–6 hours) to ensure complete reaction .

- Purification via recrystallization (ethanol or ethyl acetate) to achieve >95% purity .

Optimization can be guided by Design of Experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading (e.g., CuI/TEA systems for click chemistry in related compounds) .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical for purity assessment?

- Methodological Answer : Structural validation requires a multi-technique approach:

- NMR spectroscopy : - and -NMR to confirm regiochemistry of the imidazole and thiazole moieties (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .

- IR spectroscopy : Identification of thioether (C-S, ~650 cm) and amide (C=O, ~1650 cm) functional groups .

- Elemental analysis : Agreement between calculated and observed C/H/N/S content (±0.3%) to verify stoichiometry .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted starting materials) .

Q. What preliminary biological screening assays are recommended for this compound, given its structural similarity to bioactive thiazole derivatives?

- Methodological Answer : Initial screens should prioritize:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

- Enzyme inhibition : COX-1/2 inhibition studies using fluorometric or colorimetric kits, given structural parallels to known NSAID-related acetamides .

Advanced Research Questions

Q. How can computational modeling elucidate the binding interactions of this compound with biological targets (e.g., COX-2 or antimicrobial targets)?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) and MD simulations are critical:

- Docking : Align the compound’s thiazole and imidazole rings with active-site residues (e.g., COX-2’s Tyr385 and Ser530) to predict binding modes .

- Free energy calculations : MM/GBSA to estimate binding affinity (ΔG) and compare with experimental IC values .

- ADMET prediction : Tools like SwissADME to assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Q. What strategies resolve contradictions in biological activity data across related derivatives?

- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Systematic approaches include:

- SAR studies : Synthesize analogs with controlled modifications (e.g., halogenation at phenyl or methyl groups on thiazole) to isolate activity contributors .

- Meta-analysis : Cross-reference published datasets (e.g., MICs for similar imidazole-thiazole hybrids) to identify trends .

- Orthogonal assays : Validate hits using alternative methods (e.g., time-kill curves alongside MICs for antimicrobial claims) .

Q. How can reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) improve yield and selectivity in multi-step syntheses?

- Methodological Answer : Computational reaction design minimizes trial-and-error:

- Transition state analysis : Identify rate-limiting steps (e.g., thiol-alkylation vs. byproduct formation) using DFT calculations .

- Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction kinetics .

- Machine learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal catalysts or temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.